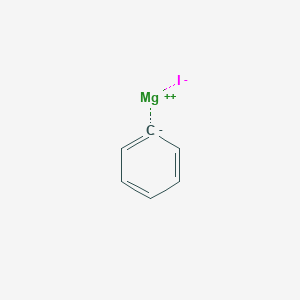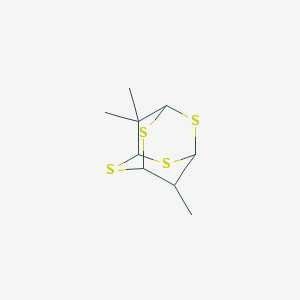
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl-, also known as TTA, is a sulfur-containing compound that has gained attention in scientific research due to its unique properties and potential applications. TTA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to interact with various proteins and enzymes in the body, including metalloproteins, which are involved in various biological processes such as oxygen transport and storage, electron transfer, and catalysis. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been shown to bind to metal ions in metalloproteins, which can affect their activity and function. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been found to have neuroprotective effects, which can protect neurons from damage caused by oxidative stress and inflammation. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been studied for its potential to improve insulin sensitivity and glucose metabolism, which can have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- is also relatively inexpensive compared to other sulfur-containing compounds. However, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has some limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be challenging to purify due to its tendency to form impurities during synthesis.
Orientations Futures
There are several future directions for 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- research, including its use in the development of new metal-organic frameworks with improved properties and applications. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can also be used as a building block in the synthesis of new supramolecular structures with novel properties. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be studied further for its potential therapeutic applications, such as its ability to inhibit cancer cell growth and its neuroprotective effects. Finally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be used as a tool in the study of metalloproteins and their role in biological processes.
Méthodes De Synthèse
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be synthesized using various methods, including the reaction of 1,3-dichloro-2-propanol with sodium sulfide followed by cyclization, the reaction of 1,3-dichloro-2-propanol with sodium hydrosulfide followed by cyclization, and the reaction of 1,3-dichloro-2-propanol with sodium sulfide in the presence of a catalyst. The purity and yield of 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- can be improved by using a purification process such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been found to have various scientific research applications, including its use as a ligand in coordination chemistry, a building block in supramolecular chemistry, and a stabilizer in polymer chemistry. 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. Additionally, 2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and its neuroprotective effects.
Propriétés
Numéro CAS |
17749-64-3 |
|---|---|
Nom du produit |
2,4,6,8-Tetrathiaadamantane, 9,9,10-trimethyl- |
Formule moléculaire |
C9H14S4 |
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
9,9,10-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H14S4/c1-4-5-10-7-9(2,3)8(11-5)13-6(4)12-7/h4-8H,1-3H3 |
Clé InChI |
RDXVVDONGYMDIG-UHFFFAOYSA-N |
SMILES |
CC1C2SC3C(C(S2)SC1S3)(C)C |
SMILES canonique |
CC1C2SC3C(C(S2)SC1S3)(C)C |
Synonymes |
9,9,10-Trimethyl-2,4,6,8-tetrathiaadamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



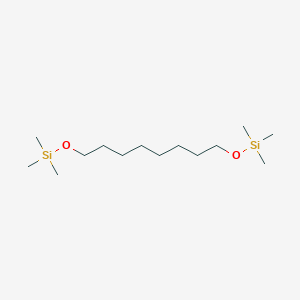
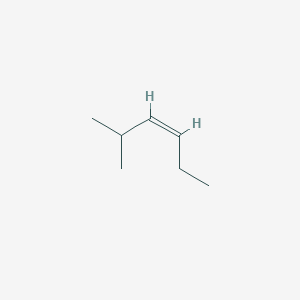
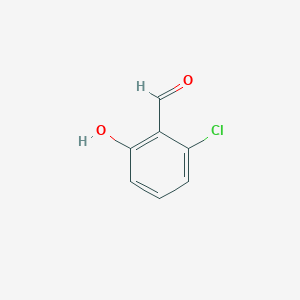
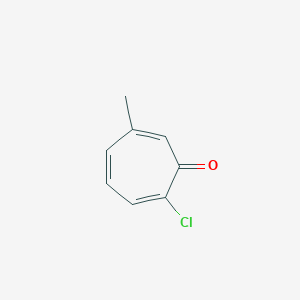
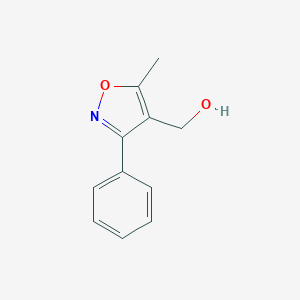
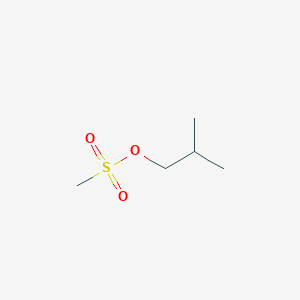
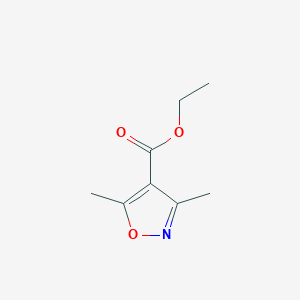
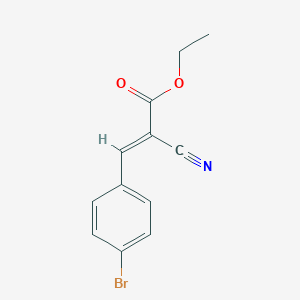
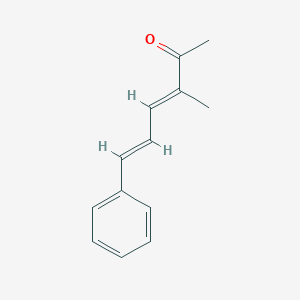
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
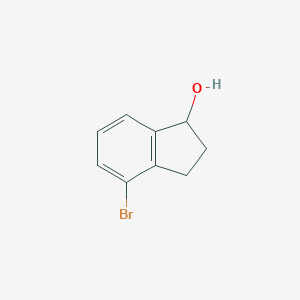
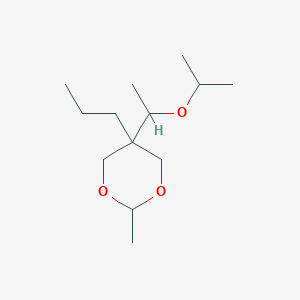
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
